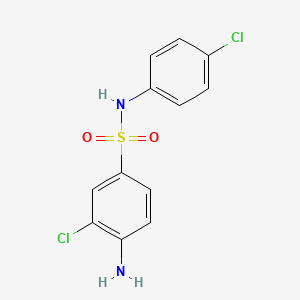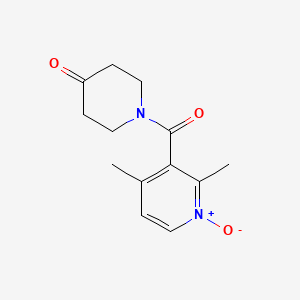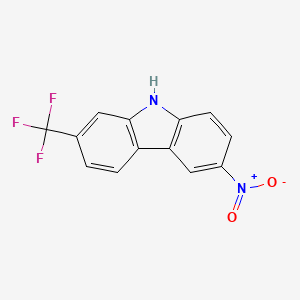![molecular formula C10H22N2O B12599663 N-[2-(Dipropylamino)ethyl]acetamide](/img/structure/B12599663.png)
N-[2-(Dipropylamino)ethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le N-[2-(Dipropylamino)éthyl]acétamide est un composé organique de formule moléculaire C10H22N2O. Il s'agit d'un dérivé de l'acétamide, où l'atome d'hydrogène du groupe amide est remplacé par un groupe 2-(dipropylamino)éthyl.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du N-[2-(Dipropylamino)éthyl]acétamide implique généralement la réaction de l'acétamide avec le chlorure de 2-(dipropylamino)éthyle en conditions basiques. La réaction est réalisée en présence d'une base telle que l'hydroxyde de sodium ou le carbonate de potassium, qui facilite la réaction de substitution nucléophile. Le mélange réactionnel est généralement chauffé à reflux pour assurer une conversion complète des matières premières en produit souhaité.
Méthodes de production industrielle
En milieu industriel, la production de N-[2-(Dipropylamino)éthyl]acétamide peut impliquer des procédés en continu pour améliorer l'efficacité et le rendement. L'utilisation de réacteurs automatisés et le contrôle précis des paramètres réactionnels tels que la température, la pression et les concentrations des réactifs peuvent optimiser le processus de production. De plus, des techniques de purification telles que la distillation ou la cristallisation sont utilisées pour obtenir le composé à haute pureté.
Analyse Des Réactions Chimiques
Types de réactions
Le N-[2-(Dipropylamino)éthyl]acétamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des amides ou des acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe amide en une amine.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, où le groupe amide est remplacé par d'autres groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont utilisés.
Substitution : Des nucléophiles tels que les alcoolates ou les amines peuvent être utilisés dans des réactions de substitution.
Principaux produits formés
Oxydation : Formation d'acides carboxyliques ou d'amides.
Réduction : Formation d'amines primaires ou secondaires.
Substitution : Formation d'amides substitués ou d'autres dérivés.
Applications de la recherche scientifique
Le N-[2-(Dipropylamino)éthyl]acétamide a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme intermédiaire dans la synthèse de divers composés organiques.
Biologie : Le composé est étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Des recherches sont en cours pour explorer ses applications thérapeutiques potentielles, y compris son utilisation comme candidat médicament.
Industrie : Il est utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action du N-[2-(Dipropylamino)éthyl]acétamide implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les voies et les cibles exactes dépendent de l'application spécifique et du contexte d'utilisation.
Applications De Recherche Scientifique
N-[2-(Dipropylamino)ethyl]acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[2-(Dipropylamino)ethyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-[2-(Diéthylamino)éthyl]acétamide
- N-[2-(Diméthylamino)éthyl]acétamide
- N-[2-(Dipropylamino)éthyl]propionamide
Unicité
Le N-[2-(Dipropylamino)éthyl]acétamide est unique en raison de ses caractéristiques structurales spécifiques, qui confèrent des propriétés chimiques et biologiques distinctes. Comparé à des composés similaires, il peut présenter une réactivité, une stabilité et une activité biologique différentes, ce qui le rend précieux pour des applications spécifiques.
Propriétés
Formule moléculaire |
C10H22N2O |
|---|---|
Poids moléculaire |
186.29 g/mol |
Nom IUPAC |
N-[2-(dipropylamino)ethyl]acetamide |
InChI |
InChI=1S/C10H22N2O/c1-4-7-12(8-5-2)9-6-11-10(3)13/h4-9H2,1-3H3,(H,11,13) |
Clé InChI |
UIPXEECVPFVONT-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCC)CCNC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-Bromophenyl)-2-[5-(trifluoromethyl)-2-pyridinyl]ethanone](/img/structure/B12599582.png)

![3,3'-(Dodecane-1,12-diyl)bis[5-(pyrrolidin-1-yl)-1,2,4-oxadiazole]](/img/structure/B12599590.png)
![Benzene, 1,4-dibromo-2,5-bis[(2-bromophenyl)ethynyl]-](/img/structure/B12599596.png)
![Acetamide,N-(3-ethoxypropyl)-2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12599597.png)


![1-Chloro-2-[2-(2-iodophenyl)ethenyl]benzene](/img/structure/B12599607.png)


![2-[2-(4-methoxyphenyl)ethylcarbamoyl]benzoic Acid](/img/structure/B12599632.png)


![5-{[tert-Butyl(diphenyl)silyl]oxy}oxan-2-ol](/img/structure/B12599643.png)
